molecular formula C11H14N2O3S B089815 Sulfadicramide CAS No. 115-68-4

Sulfadicramide

Cat. No.: B089815
CAS No.: 115-68-4
M. Wt: 254.31 g/mol
InChI Key: XRVJPLDTMUSSDE-UHFFFAOYSA-N
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Description

Sulfadicramide is a sulfonamide antibiotic known for its anti-infective properties. It is chemically identified as N-(4-Aminobenzene-1-sulfonyl)-3-methylbut-2-enamide . This compound has been used in various medical applications, particularly in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfadicramide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfadicramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfadicramide has been extensively studied for its applications in various fields:

Mechanism of Action

Sulfadicramide exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, this compound effectively halts bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sulfadicramide

This compound is unique due to its specific structure, which allows it to be particularly effective in ocular applications. Its ability to form stable complexes with hyaluronic acid enhances its therapeutic efficacy in treating eye infections .

Biological Activity

Sulfadicramide, a member of the sulfonamide class of antibiotics, has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its sulfonamide functional group, which plays a crucial role in its biological activity. The mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making this compound effective against a range of pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.014
Escherichia coli6.72
Enterococcus faecalis0.234

Recent studies have shown that this compound's derivatives can enhance antimicrobial activity compared to the parent compound. For instance, certain Schiff base derivatives have demonstrated increased binding affinities and higher activity against S. aureus and E. faecalis compared to sulfanilamide, a related compound .

Anti-inflammatory Activity

In vivo studies have highlighted this compound's anti-inflammatory effects. For example, it significantly inhibited carrageenan-induced paw edema in rats, showing reductions in inflammation at various time points:

Time (h) Inhibition (%)
194.69
289.66
387.83

These results suggest that this compound can be effective in managing inflammatory conditions .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Studies involving various cancer cell lines have demonstrated that this compound and its derivatives can induce cytotoxicity:

  • In HT-29 colorectal adenocarcinoma cells, significant decreases in cell viability were observed at concentrations as low as 5 μg/mL after 24 hours.
  • In LN229 glioblastoma cells, similar cytotoxic effects were noted, with statistically significant reductions in viability at comparable concentrations .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that this compound exhibited potent activity against both planktonic and biofilm forms of E. faecalis, highlighting its potential in treating persistent infections .
  • Structure-Activity Relationship (SAR) : Research on the SAR of sulfamic compounds has provided insights into how modifications can enhance biological activity. For example, the introduction of halogen groups in derivatives has been linked to improved antimicrobial and cytotoxic effects .
  • Pharmacokinetics : The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, although further studies are needed to fully understand its bioavailability and metabolic pathways .

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVJPLDTMUSSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150922
Record name Sulfadicramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-68-4
Record name Sulfadicramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfadicramide [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfadicramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Sulfadicramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfadicramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFADICRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ5EG263C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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